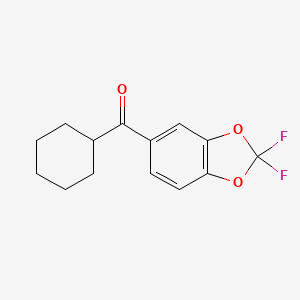
Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone is an organic compound that features a cyclohexyl group attached to a methanone moiety, which is further connected to a difluorobenzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethane in the presence of a base.
Attachment of the Methanone Group: The methanone group is introduced via a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Final Assembly: The cyclohexyl group is then attached to the methanone moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. The difluorobenzodioxole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- 2,2-Difluoro-1,3-benzodioxol-5-ol
- Eutylone
Comparison: Cyclohexyl(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanone is unique due to the presence of the cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
56425-90-2 |
|---|---|
Molecular Formula |
C14H14F2O3 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
cyclohexyl-(2,2-difluoro-1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C14H14F2O3/c15-14(16)18-11-7-6-10(8-12(11)19-14)13(17)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
KNBWMQSOSCRFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















